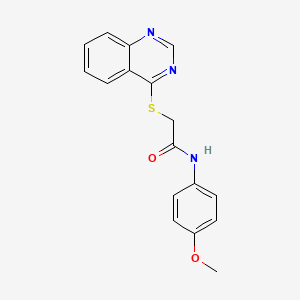

N-(4-甲氧苯基)-2-(喹唑啉-4-硫基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide is a compound that belongs to a broader class of chemical entities known as quinazolinyl derivatives. These compounds have garnered attention due to their potential therapeutic applications. Specifically, quinazolinyl derivatives have been studied for their antimicrobial properties, with some showing promising results against various pathogens.

Synthesis Analysis

The synthesis of quinazolinyl derivatives, such as the ones mentioned in the provided papers, involves multiple steps that include the formation of the quinazolinyl core, followed by the attachment of various substituents to enhance the biological activity of the compounds. For instance, the synthesis of 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group has been described, with these compounds being fully characterized by spectroscopic methods such as 1H NMR, 13C NMR, HRMS, and IR spectra . Although the specific synthesis of N-(4-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide is not detailed in the provided papers, similar synthetic routes and characterization techniques are likely applicable.

Molecular Structure Analysis

The molecular structure of quinazolinyl derivatives is crucial for their biological activity. In one of the studies, the structure of a compound was confirmed through single-crystal X-ray diffraction, which is a definitive method for determining the three-dimensional arrangement of atoms within a molecule . The presence of specific functional groups, such as the triazole ring and the N-(substituted phenyl)acetamide group, plays a significant role in the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Quinazolinyl derivatives can participate in various chemical reactions, which are essential for their antimicrobial activity. The papers provided do not detail specific reactions involving N-(4-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide, but they do mention that the synthesized compounds exhibit potent in vitro inhibitory effects against pathogens, suggesting that these compounds may interfere with essential biological processes in the microorganisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinyl derivatives, such as solubility, stability, and reactivity, are important for their function as antimicrobial agents. The provided papers do not offer specific data on the physical and chemical properties of N-(4-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide. However, they do indicate that the synthesized compounds possess low toxicity to certain cell lines and show no sign of cardiac toxicity in zebrafish models at tested concentrations, which is promising for their potential use as therapeutic agents .

科学研究应用

抗癌和抗肿瘤活性

- 一系列 2-(3-苯乙基-4(3H)喹唑啉-2-硫基)-N-取代苯胺和取代苯基 2-(3-苯乙基-4(3H)喹唑啉-2-硫基)乙酸酯表现出显着的广谱抗肿瘤活性,其中一种化合物在包括肾癌、结肠癌、非小细胞肺癌、乳腺癌、卵巢癌和黑色素瘤癌在内的多种癌症类型中比已知药物 5-FU 活性明显更高 (Al-Suwaidan 等人,2013 年)。

- 化合物 PVHD303 是一种具有强大抗增殖活性的衍生物,它扰乱了中心粒的微管形成,并在体内的人类结肠癌异种移植模型中抑制了肿瘤生长,证明了其作为癌症治疗剂的潜力 (Suzuki 等人,2020 年)。

- 合成了新型 3-苄基取代的 4(3H)-喹唑啉酮,并评估了它们的体外抗肿瘤活性,结果表明,一些衍生物比阳性对照 5-FU 更有效,表明它们具有作为抗肿瘤剂进一步开发的潜力 (Al-Suwaidan 等人,2016 年)。

抗炎和镇痛活性

- 合成了一系列新型 3-(3-甲氧苯基)-2-取代氨基喹唑啉-4(3H)-酮,并评估了它们的镇痛和抗炎活性。其中,特定化合物表现出有效的镇痛和抗炎作用,表明它们具有开发成治疗剂的潜力 (Alagarsamy 等人,2011 年)。

抗抑郁和抗焦虑特性

- 合成了 α-[4-氧代喹唑啉-3(4H)-基]羧酸衍生物,发现它们表现出显着的抗焦虑、抗畏惧和抗抑郁活性,使它们成为进一步研究其精神活性特性的有希望的候选物 (Тюренков 等人,2013 年)。

结构和配位性质

- 对阴离子配位上酰胺衍生物的不同空间取向的研究突出了结构灵活性以及形成复杂分子几何结构的潜力,这可能与设计新型材料或分子识别系统有关 (Kalita 和 Baruah,2010 年)。

未来方向

Quinazoline and quinazolinone derivatives, including “N-(4-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide”, have received significant attention due to their diverse biopharmaceutical activities . The emergence of drug resistance has created a critical and unmet medical requirement for the innovation and development of novel classes of antibacterial agents . Therefore, these compounds are likely to continue to be a focus of research in the future .

属性

IUPAC Name |

N-(4-methoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-22-13-8-6-12(7-9-13)20-16(21)10-23-17-14-4-2-3-5-15(14)18-11-19-17/h2-9,11H,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQMSFAQDOSQJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2529005.png)

![4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B2529010.png)

![N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2529013.png)

![1-{6-[(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)thio]pyridazin-3-yl}-N-propylpiperidine-3-carboxamide](/img/structure/B2529014.png)

![ethyl (2Z)-2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2529015.png)

![6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2529022.png)

![[1-(4,6-Dimethyl-2-pyrimidinyl)-5-(hydroxymethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2529025.png)